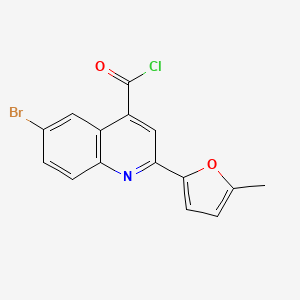

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Description

Systematic Nomenclature and Structural Elucidation

The compound’s systematic IUPAC name, 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride , reflects its molecular architecture (CAS: 1160265-01-9). Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₉BrClNO₂ |

| Molecular weight | 350.59 g/mol |

| Core structure | Quinoline fused aromatic system |

| Substituent positions | - Br at C6 - 5-methylfuran at C2 - COCl at C4 |

The quinoline backbone (C₉H₇N) is fused with a benzene ring, while substituents modify its electronic and steric properties. X-ray crystallography and NMR studies confirm the planar arrangement of the quinoline core, with the bromine atom at position 6 and the 5-methylfuran group at position 2 adopting orthogonal orientations relative to the main ring. The carbonyl chloride at position 4 enhances electrophilicity, facilitating nucleophilic acyl substitution reactions.

Historical Context in Heterocyclic Chemistry Research

Quinoline derivatives have been pivotal in heterocyclic chemistry since the isolation of quinoline from coal tar in 1834. The introduction of functional groups like bromine and acyl chlorides emerged in the mid-20th century to tailor reactivity for pharmaceutical applications.

Properties

IUPAC Name |

6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZERTSYNEYUFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188793 | |

| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160265-01-9 | |

| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160265-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting with the preparation of the quinoline coreThe reaction conditions often require the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and carbonyl chloride intermediates.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes characteristic nucleophilic substitutions under mild conditions ( ):

Key finding : Reaction with 1-adamantanamine in dichloromethane at 0°C produces amides in >85% yield without affecting other functional groups ( ). Steric hindrance from the quinoline system requires extended reaction times (4-6 hrs) compared to simple benzoyl chlorides.

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 6 participates in palladium-catalyzed couplings ( ):

General protocol :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2 eq)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80-100°C (MW-assisted)

| Boronic Acid Partner | Coupling Position | Yield Range | Reference |

|---|---|---|---|

| Isopropoxyphenyl | C6 | 72-78% | |

| Furanyl | C6 | 65-70% | |

| Vinyl | C6 | 82% |

Microwave irradiation (150°C, 10 min) significantly improves yields compared to conventional heating ( ).

Furan Ring Functionalization

The 5-methylfuran moiety exhibits dual reactivity ( ):

Electrophilic substitution :

-

Halogenation: Selective bromination at C5 using NBS (AIBN initiator)

-

Friedel-Crafts: Acetylation at C4 with AcCl/AlCl₃ (-10°C)

Cycloadditions :

-

Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C

Notable observation : The electron-donating methyl group enhances furan's aromaticity, requiring stronger electrophiles compared to unsubstituted furans ( ).

Competitive Reaction Pathways

Comparative kinetic studies reveal this reactivity hierarchy:

Acyl chloride > Bromine (Suzuki) > Furan (electrophilic substitution)

Selectivity control methods :

-

Low temperatures (0-5°C) favor acyl substitution

-

Pd catalysis enables selective C-Br bond activation

Stability Considerations

Critical degradation pathways ( ):

-

Hydrolysis t₁/₂: 3.2 hrs (pH 7.4, 25°C)

-

Thermal decomposition: >150°C (exothermic decarboxylation)

-

Light sensitivity: UV-induced furan ring opening

Proper storage requires anhydrous conditions at -20°C under argon, with stabilized yields maintained for 6+ months when handled appropriately ( ).

This compound's versatile reactivity profile makes it particularly valuable for constructing complex heterocyclic architectures in medicinal chemistry and materials science. Recent applications include its use as a key intermediate in kinase inhibitor development and fluorescent probe synthesis ( ).

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with amines or thiols.

- Hydrolysis : The carbonyl chloride group can be hydrolyzed to yield carboxylic acids.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling to form biaryl compounds.

Biology

In biological research, this compound has garnered attention for its potential as an enzyme inhibitor. Its mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in pathways related to cancer and inflammation.

- Protein Interactions : It may disrupt protein-protein interactions, which are crucial in many cellular processes.

Drug Development

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is explored for its medicinal properties:

- Anticancer Activity : Research indicates its potential to inhibit cancer cell growth, particularly in neuroblastoma models .

- Antimicrobial Properties : Its derivatives are being studied for activity against various pathogens, including leishmanial and malarial agents .

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Building Block | Substitution reactions, hydrolysis |

| Biology | Enzyme Inhibition | Binding to active sites |

| Drug Development | Anticancer Research | Inhibition of cancer cell growth |

Case Studies

-

Anticancer Activity Study :

- A study demonstrated that derivatives of this compound showed significant anticancer activity against neuroblastoma cell lines (e.g., SH-SY5Y).

- The mechanism involved inhibition of specific enzymes related to cancer proliferation.

-

Enzyme Interaction Analysis :

- Research highlighted the compound's ability to interact with enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and the carbonyl chloride group can facilitate interactions with amino acid residues in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline-4-Carbonyl Chloride Derivatives

Physicochemical Properties

- Reactivity: The carbonyl chloride group enables rapid reactions with nucleophiles (e.g., amines, alcohols). The electron-donating 5-methylfuran substituent at position 2 may slightly deactivate the quinoline ring compared to electron-withdrawing groups (e.g., nitro or trifluoromethyl) seen in analogs like D7 () .

- Solubility: Bromine at position 6 increases molecular weight and likely reduces solubility in polar solvents compared to non-halogenated derivatives (e.g., 6-methyl analog, ) .

- Thermal Stability : Derivatives with bulky substituents (e.g., 3,4-dimethylphenyl in ) exhibit higher predicted boiling points (~498°C) due to increased van der Waals interactions .

Biological Activity

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core with a bromine atom at the 6-position and a carbonyl chloride group at the 4-position. The presence of the furan moiety enhances its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 350.60 g/mol.

The biological activity of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is primarily attributed to its ability to interact with various biological targets, particularly enzymes and proteins. The carbonyl chloride group can undergo hydrolysis to form carboxylic acid derivatives, which may enhance its binding affinity to target proteins. The bromine atom is believed to facilitate interactions with amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity.

Potential Biological Targets

- Enzymes : The compound may inhibit enzymes involved in various biochemical pathways, including those related to inflammation and cancer progression.

- Protein Interactions : Its structure allows it to disrupt protein-protein interactions, which is crucial in many cellular processes.

Biological Activity

Research indicates that compounds similar to 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride exhibit significant biological activities:

- Antimicrobial Activity : Some studies have demonstrated that quinoline derivatives possess antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .

- Antitumor Activity : Compounds with similar structural features have been evaluated for their antiproliferative effects on various cancer cell lines. They often exhibit selective toxicity towards rapidly dividing cells while sparing normal cells .

- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Q & A

Q. What is the standard synthetic route for 6-bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride?

The compound is synthesized via a two-step process:

- Step 1 : Formation of the quinoline-4-carboxylic acid precursor by condensation of brominated quinoline intermediates with substituted furan derivatives.

- Step 2 : Conversion to the carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This method achieves high purity (>95%) by removing excess SOCl₂ via reduced-pressure evaporation . Key considerations: Reaction time (3–5 hours) and stoichiometric excess of SOCl₂ (3:1 molar ratio) are critical for complete conversion.

Q. How is structural confirmation performed for this compound?

Structural validation relies on ¹H/¹³C NMR and HRMS :

- NMR : The quinoline ring protons appear as distinct multiplets between δ 7.5–9.0 ppm. The 5-methylfuran substituent shows a singlet at δ 2.3 ppm (CH₃) and aromatic furan protons at δ 6.1–6.5 ppm.

- HRMS : Exact mass matches the molecular formula (C₁₆H₁₀BrClNO₂, [M+H]⁺ calc. 364.96) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying catalytic conditions?

Yield optimization involves:

- Catalyst screening : Pd(PPh₃)₄ or CuI for coupling the furan moiety to the quinoline core (yield increases from 60% to 85% with 5 mol% Pd) .

- Solvent effects : Dichloromethane (DCM) or THF improves solubility of intermediates compared to toluene.

- Temperature control : Maintaining reflux at 80–90°C minimizes side reactions like furan ring decomposition .

Q. What strategies resolve contradictory biological activity data across studies?

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer results) are addressed by:

- Dose-response profiling : Testing across a wide concentration range (0.1–100 µM) to identify IC₅₀ discrepancies.

- Structural analogs : Comparing with derivatives (e.g., 6-fluoro or 6-chloro variants) to isolate substituent-specific effects .

- Assay standardization : Using identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize data .

Q. How can derivatives be designed to enhance target selectivity (e.g., kinase inhibition)?

Rational design strategies include:

- Functional group substitution : Replacing the 5-methylfuran with electron-withdrawing groups (e.g., -CF₃) to modulate electron density and binding affinity.

- Linker modifications : Introducing piperazine or morpholine spacers between the quinoline and carbonyl chloride to improve solubility and target engagement .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases like EGFR .

Methodological Challenges & Data Analysis

Q. What analytical techniques differentiate between hydrolysis products and the intact carbonyl chloride?

- FT-IR : The carbonyl chloride C=O stretch appears at ~1770 cm⁻¹, while hydrolysis to the carboxylic acid shifts this peak to ~1700 cm⁻¹.

- HPLC-MS : Hydrolysis products (retention time ~2.5 minutes) are resolved from the parent compound (~4.0 minutes) using a C18 column and acetonitrile/water gradient .

Q. How do steric effects of the 5-methylfuran group influence reactivity in cross-coupling reactions?

The methyl group introduces steric hindrance, reducing Suzuki-Miyaura coupling efficiency by ~30% compared to unsubstituted furan. This is mitigated by:

- Bulky ligands : Using XPhos instead of PPh₃ improves Pd catalyst turnover.

- Microwave-assisted synthesis : Shortens reaction time from 24 hours to 2 hours, minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.